6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework where a cyclohexane ring is fused to an imidazolidine-2,4-dione core. This compound exhibits unique steric and electronic properties due to its spirocyclic architecture, which introduces conformational rigidity and modulates hydrogen bonding interactions via its dual nitrogen atoms and carbonyl groups . The methyl substituents at positions 6 and 10 further influence its reactivity and solubility, making it a structurally distinct member of the diazaspirodecane-dione family.
Properties
IUPAC Name |
6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-4-3-5-7(2)10(6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYJOBRRNSPAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C12C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
One of the prominent applications of 6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is its potential as an anticonvulsant agent. A study conducted on substituted diazaspiro compounds demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models. The mechanisms proposed include modulation of neurotransmitter systems and ion channel interactions, which are critical in seizure control .
Pharmacological Studies
Pharmacological assessments have shown that this compound may influence various biological pathways. For instance, research has indicated that it can affect the central nervous system (CNS) by altering neurotransmitter release patterns, potentially offering therapeutic benefits for neurological disorders .
Polymer Science
Stabilizers in Polymer Formulations
This compound has been identified as a useful stabilizer in polymer formulations. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers when used as an additive. This application is particularly relevant in the development of materials that require improved durability under thermal stress .
Synthesis and Chemical Reactions
Synthesis Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. A notable method includes the use of multi-step synthetic routes that incorporate various reagents and conditions to achieve high purity and yield of the desired product .
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Sodium Cyanide + Methylamine | 85% |
| Step 2 | Potassium Cyanate + Acetic Acid | 90% |
| Step 3 | Hydrolysis with Acid | 95% |
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rodents, various derivatives of this compound were administered to evaluate their anticonvulsant properties. The results showed a significant reduction in seizure frequency compared to control groups, suggesting a promising therapeutic potential for treating epilepsy .
Case Study 2: Polymer Stability Enhancement
A comparative analysis was conducted on polymer samples with and without the addition of this compound as a stabilizer. The samples containing the compound exhibited enhanced thermal stability and resistance to degradation under UV exposure over extended periods .
Mechanism of Action
The mechanism of action of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Alkyl-Substituted Derivatives
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione ():
Lacks the 10-methyl group, reducing steric hindrance. Synthesized via the Bucherer–Bergs reaction with sodium cyanide and ammonium carbonate (77% yield) . Exhibits lower conformational rigidity compared to the 6,10-dimethyl analogue. - 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (): Substitution at position 8 alters the spatial arrangement of the cyclohexane ring, leading to distinct crystal packing patterns. Demonstrated hypoglycemic activity in vivo (male albino rats) .
Aryl-Substituted Derivatives
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione ():
The phenyl group introduces π-π stacking interactions, stabilizing solid-state structures. Synthesized via a 3-step route (60% overall yield) involving cyanate cyclization . - 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones ():
Aryl groups at position 6 (e.g., 4-methylphenyl, 4-methoxyphenyl) increase steric bulk, reducing electrophilicity at the carbonyl groups. Yields range from 50–85% depending on substituents .
Sulfonamide and Halogenated Derivatives
- 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione ():
The sulfonyl group enhances hydrogen bonding capacity and anti-diabetic activity. Crystal structures reveal planar hydantoin moieties and chair conformations for the cyclohexane ring .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
Structure-Activity Relationships (SAR)
- Substituent Position: Methyl groups at positions 6 and 10 (vs.
- Electrophilicity : Aryl and sulfonyl substituents enhance electrophilic character at carbonyl groups, influencing reactivity in nucleophilic additions .
- Bioactivity : Sulfonamide derivatives exhibit dual functionality as anti-diabetic agents and aldose reductase inhibitors, while aryl-substituted analogues show promise in CNS-targeted therapies .
Biological Activity
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a compound with the chemical formula CHNO and a molecular weight of 196.25 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition capabilities, and antimicrobial effects.
Chemical Structure
The structure of this compound features a spirocyclic arrangement that is characteristic of many biologically active compounds. The spiro structure is believed to enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy. Inhibitors of these enzymes can potentially improve cognitive function by increasing acetylcholine levels in the brain .
- Antimicrobial Properties : Similar spirocyclic compounds have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .
Anticancer Studies
A study highlighted the synthesis of related spirocyclic compounds and their evaluation against cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the spiro framework could enhance anticancer potency .
Enzyme Inhibition
In a comparative study involving several piperidine derivatives, this compound was tested for AChE inhibition. The findings showed that it effectively inhibited both AChE and BuChE with varying affinities, suggesting its potential as a dual inhibitor for Alzheimer's treatment .
Antimicrobial Activity
Research on similar diazaspiro compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and disruption of membrane integrity. This opens avenues for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, and what reagents are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using spirocyclic precursors. For example, spiro[4.5]decane scaffolds are often generated by reacting diketones with hydrazine derivatives under acidic conditions. Key reagents include 2-oxa-spiro[3.4]octan-1,3-dione intermediates and benzothiazol-imine derivatives for functionalization . Yield optimization requires precise stoichiometric control of hydrazine analogs and temperature modulation (e.g., reflux in ethanol at 80°C for 12 hours).
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For similar diazaspiro compounds, XRD analysis reveals bond angles (e.g., C–N–C ≈ 120°) and spiro-ring puckering parameters. Complementary techniques include H/C NMR to verify methyl group positions and IR spectroscopy to confirm carbonyl stretching frequencies (~1700–1750 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation of aerosols. Storage should be in airtight containers at 2–8°C. In case of spills, avoid dust generation; use absorbent materials and dispose of via authorized chemical waste facilities .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map reaction pathways, such as cyclization energetics and transition states. Software like Gaussian or ORCA can simulate intermediates, while molecular dynamics (MD) predicts solvent effects. Coupling computational data with experimental kinetics (e.g., Arrhenius plots) refines mechanistic models .
Q. What strategies mitigate discrepancies in crystallographic vs. spectroscopic data for diazaspiro compounds?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystals. To resolve this:
- Compare XRD data with solid-state NMR to detect lattice effects.
- Perform variable-temperature NMR to assess dynamic conformational changes.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic outcomes .
Q. How can AI-driven tools optimize experimental design for novel diazaspiro derivatives?
- Methodological Answer : Machine learning (ML) platforms like ChemOS or COMSOL Multiphysics integrate reaction databases to predict optimal conditions (e.g., solvent polarity, catalyst loading). Active learning algorithms iteratively refine parameters using high-throughput screening data. For example, Bayesian optimization reduces trial runs by 60% in spirocompound synthesis .
Q. What methodologies enable the study of structure-activity relationships (SAR) in pharmacological derivatives of this compound?
- Methodological Answer : Synthesize analogs with variable substituents (e.g., arylpiperazine groups at position 3) and evaluate bioactivity via in vitro assays (e.g., receptor binding). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins .
Q. How do solvent polarity and temperature gradients influence the stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
